[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met and vegfr-2 kinases , which play crucial roles in cell growth and angiogenesis, respectively.
Mode of Action
It’s suggested that similar compounds interact with their targets (c-met and vegfr-2 kinases) by binding to the active site, inhibiting their activity .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases can affect multiple pathways, including the pi3k/akt/mtor pathway, which regulates cell growth and survival, and the mapk pathway, which controls cell proliferation .
Pharmacokinetics
Similar compounds have shown excellent in vitro metabolic stability .
Result of Action
Similar compounds have shown to inhibit the growth of various cancer cell lines .
Action Environment
Similar compounds have shown to be stable under various conditions .
Biochemical Analysis
Biochemical Properties
Triazolopyridine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, they have been recognized as inhibitors of adenosine receptors, HIF prolyl hydrolase, and myeloperoxidase .
Cellular Effects
Related compounds have shown significant anti-tumor activity against various cancer cell lines . They have also been found to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune response .
Molecular Mechanism
It is suggested that triazolopyridine derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Related compounds have shown significant anti-tumor activity at various dosages .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have been found to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile can be achieved through various methods. One efficient approach involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers short reaction times, high yields, and operational simplicity.
Another method involves the use of dicationic molten salts as catalysts. For instance, a tropine-based dicationic molten salt can be used to synthesize triazolopyridine derivatives under solvent-free conditions or in ethanol as a green solvent . This method is environmentally friendly and provides high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and catalyst-free conditions has also been explored for industrial applications due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its diverse biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with different substitution patterns.
[1,2,4]Triazolo[4,3-c]pyridine: A structural isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile is unique due to its specific arrangement of nitrogen atoms and the presence of a cyano group at the 6-position. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFVMLRMGKYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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